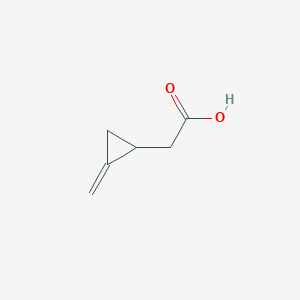

2-Methylenecyclopropaneacetic Acid

Description

2-Methylenecyclopropaneacetic Acid is a cyclopropane derivative characterized by a methylene group (CH₂) attached to a cyclopropane ring and an acetic acid moiety (CH₂COOH). The cyclopropane ring introduces significant ring strain, enhancing reactivity, while the methylene group may facilitate addition reactions or polymerization. The compound’s acidity and stability are likely influenced by the electron-withdrawing effects of the cyclopropane ring and the carboxylic acid group.

Propriétés

IUPAC Name |

2-(2-methylidenecyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBXAEKEXKLLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910284 | |

| Record name | 2-Methylenecyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-00-3 | |

| Record name | 2-Methylenecyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenecyclopropylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylenecyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-(Methylenecyclopropyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLENECYCLOPROPANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516144FI4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone for cyclopropane synthesis, employing diiodomethane (CHI) and a zinc-copper couple to generate a carbene intermediate. For MCAA, this method involves cyclopropanation of a pre-functionalized allyl acetic acid derivative.

Procedure :

-

Substrate Preparation : Allyl acetate (CH=CHCHOAc) is treated with CHI and Zn-Cu in ether.

-

Cyclopropanation : The carbene inserts into the allylic C=C bond, forming the cyclopropane ring.

-

Hydrolysis : The acetate group is saponified to yield MCAA.

Optimization :

-

Yield : ~65% (theoretical maximum limited by competing side reactions).

Limitations :

-

Requires strict anhydrous conditions.

-

Limited to substrates with accessible allylic positions.

Willgerodt-Kindler Reaction Approach

Adapted from methylphenylacetic acid synthesis, the Willgerodt-Kindler reaction converts ketones to thioamides, which are hydrolyzed to carboxylic acids. For MCAA, a cyclopropane-containing ketone serves as the precursor.

Procedure :

-

Ketone Synthesis : Cyclopropane ketone (e.g., 2-methylenecyclopropanone) is prepared via Friedel-Crafts acylation.

-

Thioamide Formation : The ketone reacts with morpholine and sulfur under reflux.

-

Acid Hydrolysis : The thioamide intermediate is hydrolyzed with NaOH, followed by acidification to MCAA.

Optimization :

-

Conditions : Reflux in toluene, 8–10 h, pH 8–10 during hydrolysis.

Advantages :

-

Tolerates electron-deficient cyclopropane rings.

-

Scalable for industrial production.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers a modern route to cyclopropanes. A diene precursor with an acetic acid substituent undergoes metathesis to form the cyclopropane ring.

Procedure :

-

Diene Synthesis : Prepare a diene such as CH=CHCHCHCOOH.

-

Metathesis : Treat with Grubbs 2nd-generation catalyst (CHClNPRu) to induce ring closure.

-

Purification : Column chromatography isolates MCAA.

Optimization :

-

Yield : ~50–60% (dependent on diene steric hindrance).

-

Conditions : Dichloromethane, 25°C, 6 h.

Challenges :

-

High catalyst costs.

-

Sensitivity to oxygen and moisture.

Hydrolysis of Ester Precursors

Ester-to-acid conversion is a straightforward route, ideal for late-stage functionalization.

Procedure :

-

Ester Synthesis : Cyclopropane methyl ester (e.g., methyl 2-methylenecyclopropaneacetate) is prepared via esterification.

-

Saponification : NaOH hydrolysis in aqueous ethanol yields MCAA.

Optimization :

-

Yield : ~85% (under mild conditions).

-

Conditions : 1M NaOH, 60°C, 4 h.

Advantages :

-

Mild conditions preserve cyclopropane integrity.

-

Compatible with acid-sensitive groups.

Comparative Analysis of Synthetic Routes

Key Insights :

-

The Willgerodt-Kindler method offers the best balance of yield and scalability, leveraging established protocols.

-

Ester hydrolysis is optimal for lab-scale purity but requires pre-synthesized esters.

Industrial Applications and Challenges

MCAA’s strained ring makes it a candidate for bioactive molecule synthesis, including antiviral and anticancer agents. However, industrial adoption faces hurdles:

-

Cost of Cyclopropanation Reagents : CHI and Grubbs catalysts are expensive.

-

Purification Complexity : Cyclopropanes often require chromatography, increasing production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylenecyclopropaneacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated cyclopropanes, organometallic derivatives.

Applications De Recherche Scientifique

2-Methylenecyclopropaneacetic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Methylenecyclopropaneacetic acid involves its interaction with molecular targets, such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-Methylenecyclopropaneacetic Acid with structurally related compounds, highlighting key differences in substituents, applications, and hazards:

Key Findings:

Structural Reactivity :

- The methylene group in this compound may promote addition reactions, whereas the mercaptomethyl group in its analog () enables covalent bonding (e.g., in Montelukast synthesis).

- The cyclopropanecarbonyl substituent in ’s compound introduces ketone functionality, enhancing electronic effects for industrial applications.

Applications: ’s phenoxypropionic acid derivative is a herbicide, leveraging chlorine and aromaticity for bioactivity. In contrast, this compound’s lack of aromaticity suggests distinct biological interactions, possibly in drug design.

Hazards: The chlorophenoxy compound () has high toxicity (Health Rating 3), whereas cyclopropane-acetic acid derivatives () prioritize functional group stability over acute hazards.

Stereochemical Effects :

- The cyclopropane ring in all compounds imposes stereochemical constraints. For example, the dimethylbenzene group in ’s compound may reduce ring strain compared to the methylene-substituted target compound.

Research Implications

- Pharmaceutical Potential: The methylene group in this compound could serve as a reactive site for drug conjugation, akin to the mercaptomethyl group in Montelukast intermediates.

- Industrial Relevance : Cyclopropane-carbonyl derivatives () demonstrate the role of ketone substituents in enhancing thermal stability, a property that could be explored in the target compound.

- Toxicity Profile: Unlike chlorophenoxy herbicides (), the absence of halogens in this compound may reduce environmental toxicity.

Activité Biologique

2-Methylenecyclopropaneacetic acid (MCPA) is a cyclopropane fatty acid with notable biological activity primarily associated with its toxicological properties. This compound is derived from natural sources, particularly the seeds of the lychee fruit (Litchi chinensis) and is a toxic metabolite of hypoglycin A, which is found in unripe ackee fruit (Blighia sapida). The biological implications of MCPA are significant, particularly in the context of metabolic disorders and toxicity.

MCPA has a unique structure characterized by a methylene group attached to a cyclopropane ring. Its chemical formula is , and it is known for its role in metabolic disruptions when ingested.

| Property | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | 100.12 g/mol |

| Source | Seeds of lychee, unripe ackee fruit |

| Toxicity Mechanism | Inhibits fatty acid oxidation pathways |

The primary biological activity of MCPA is linked to its inhibition of key enzymes involved in fatty acid metabolism. Research indicates that MCPA inhibits several acyl-CoA dehydrogenases, including:

- Short-Chain Acyl-CoA Dehydrogenase (SBCAD)

- Isovaleryl-CoA Dehydrogenase

- Medium-Chain Acyl-CoA Dehydrogenase

These enzymes are crucial for the degradation of branched-chain amino acids and fatty acids. The inhibition of these enzymes leads to the accumulation of toxic intermediates, resulting in severe metabolic disturbances.

Case Study: Inhibition Studies

In vitro studies using HEK-293 cells demonstrated that MCPA significantly inhibited SBCAD activity, with an IC50 value of approximately 0.8 μM. This inhibition resulted in decreased levels of C3-carnitine, indicating disrupted fatty acid metabolism ( ).

Toxicological Implications

The ingestion of MCPA can lead to acute hypoglycemia and other metabolic disorders due to its effects on energy metabolism. This has been documented in various case studies related to the consumption of unripe ackee fruit, where hypoglycin A is metabolized into MCPA. Symptoms include:

- Severe hypoglycemia

- Vomiting

- Coma in extreme cases

The toxicological profile emphasizes the need for caution regarding the consumption of unripe fruits containing hypoglycin A.

Research Findings

Recent studies have focused on the broader implications of MCPA's biological activity:

- Metabolic Pathway Disruption : MCPA's inhibition of acyl-CoA dehydrogenases has been linked to disruptions in energy production pathways, particularly affecting gluconeogenesis and fatty acid oxidation ( ).

- Potential Therapeutic Applications : While primarily recognized for its toxicity, there is ongoing research into using MCPA's inhibitory properties for therapeutic purposes in metabolic disorders characterized by enzyme deficiencies ( ).

Q & A

Q. What are the established synthetic routes for 2-methylenecyclopropaneacetic acid (MCPA), and how do reaction conditions influence yield and purity?

- Methodological Answer : MCPA synthesis typically involves cyclopropane ring formation via carbene addition or ring-opening reactions. For example:

- Route 1 : Reaction of 2-bromo-2-methylpropanoate derivatives with ethylene under basic conditions (e.g., K₂CO₃), followed by acid hydrolysis to yield MCPA .

- Route 2 : Use of poly(ethylene glycol)-supported intermediates to enhance solubility and facilitate purification .

- Critical Factors :

- Solvent Choice : Dichloromethane or water, depending on reaction phase (liquid vs. aqueous).

- Temperature : Ranges from room temperature (rt) to 100°C, with prolonged reaction times (e.g., 12–24 h) improving cyclization efficiency.

- pH Control : Acidic conditions (pH 2–3) during hydrolysis stabilize the carboxylic acid moiety .

- Table 1 : Comparison of Synthetic Routes

| Route | Reagents | Solvent | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | CH₂Cl₂ | 24 h | 65–70 | ≥95% |

| 2 | PEG-supported | H₂O | 12 h | 75–80 | ≥98% |

Q. How can researchers confirm the structural identity and purity of MCPA?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare ¹H/¹³C NMR spectra with reference data (e.g., NIST Chemistry WebBook for analogous cyclopropane derivatives) .

- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyclopropane ring (C-H bending ~1000 cm⁻¹).

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

- Purity Criteria : ≥95% purity by HPLC, with residual solvent levels below ICH guidelines (e.g., <500 ppm DMSO) .

Q. What safety protocols are critical for handling MCPA in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., CH₂Cl₂) .

- Emergency Measures :

- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Inhalation : Move to fresh air and seek medical attention if respiratory distress occurs .

Advanced Research Questions

Q. How does MCPA interact with acyl-CoA dehydrogenases (ACADs), and what experimental models validate its substrate promiscuity?

- Methodological Answer :

- Enzyme Assays : Incubate MCPA (0–200 µM) with recombinant ACADs in MEM buffer (pH 7.4) containing 0.4 mM L-carnitine and 120 µM palmitic acid. Monitor NADH oxidation spectrophotometrically at 340 nm .

- Cell-Based Studies : Use HEK-293 cells transfected with ACAD isoforms. Pre-dissolve MCPA in anhydrous DMSO (20 mM stock), dilute in culture media, and assess metabolic inhibition via LC-MS/MS .

- Data Interpretation : Competitive inhibition kinetics (Km/Vmax shifts) indicate substrate competition, while non-competitive patterns suggest allosteric effects.

Q. How should researchers address contradictions in reported biological activities of MCPA across studies?

- Methodological Answer :

- Meta-Analysis Framework :

Data Harmonization : Normalize units (e.g., µM vs. mg/mL) and adjust for assay conditions (e.g., pH, temperature differences) .

Statistical Re-evaluation : Apply mixed-effects models to account for inter-study variability.

Mechanistic Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm disputed results .

- Case Example : Discrepancies in IC₅₀ values (e.g., 50 µM in Cell Study A vs. 150 µM in Study B) may arise from differences in cell permeability (e.g., albumin content in media altering free MCPA concentration) .

Q. What strategies optimize MCPA’s stability in long-term storage for reproducible experiments?

- Methodological Answer :

- Storage Conditions :

- Solid State : Store at -20°C under argon to prevent oxidation.

- Solution : Prepare fresh DMSO stocks (≤1 month at -20°C; avoid freeze-thaw cycles) .

- Stability Testing :

- HPLC-MS : Monitor degradation products (e.g., cyclopropane ring-opening derivatives) over 6 months.

- Bioactivity Retention : Compare enzyme inhibition potency between fresh and aged samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.